Lipophilicity (XLogP3) Differentiation: Target Compound vs. PMSF and AEBSF Determines Membrane Permeability and Non-Specific Binding Profile
Computed XLogP3 for 3-methyl-1-phenylbutane-1-sulfonyl fluoride is 3.4 [1]. In comparison, phenylmethanesulfonyl fluoride (PMSF) has a computed XLogP3 of approximately 1.5, and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) has a computed XLogP3 of approximately 0.5 [2]. This ~1.9 log unit increase over PMSF and ~2.9 log unit increase over AEBSF corresponds to a roughly 80-fold and 800-fold higher theoretical octanol–water partition coefficient, respectively. The higher lipophilicity predicts improved passive membrane permeability for intracellular target engagement but also increased potential for non-specific hydrophobic protein binding, a trade-off that must be managed through appropriate counter-screening in covalent probe campaigns [2][3].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | PMSF: XLogP3 ≈ 1.5; AEBSF: XLogP3 ≈ 0.5 |
| Quantified Difference | ΔXLogP3 = +1.9 vs. PMSF; +2.9 vs. AEBSF (~80-fold and ~800-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); pH-independent octanol–water partition coefficient prediction |
Why This Matters
A researcher selecting a sulfonyl fluoride probe for intracellular targets should preferentially consider higher-XLogP3 compounds like the target compound, whereas extracellular or aqueous-compartment applications may favor lower-lipophilicity alternatives such as AEBSF.
- [1] PubChem Compound Summary for CID 137949458, 3-Methyl-1-phenylbutane-1-sulfonyl fluoride. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 4784 (PMSF) and CID 170365 (AEBSF). XLogP3 values computed by PubChem 2024.11.20. View Source
- [3] Keeley, A.; Petri, L.; Ábrányi-Balogh, P.; Keserű, G. M. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein–protein interactions. RSC Med. Chem. 2020, 11, 1285–1292. View Source
